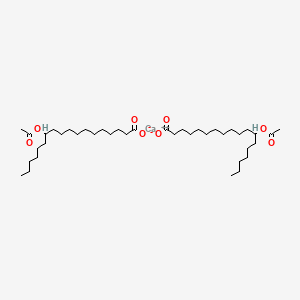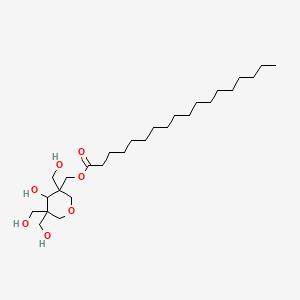
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both hydrophilic and hydrophobic regions, makes it particularly interesting for research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of Functional Groups: The hydroxyethyl and sulfopropyl groups can be introduced through nucleophilic substitution reactions.
Addition of the Undecyl Chain: The undecyl chain can be added through alkylation reactions.
Formation of the Inner Salt: The inner salt is formed by the neutralization of the imidazolium cation with a suitable base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For initial synthesis and functional group introduction.
Continuous Flow Reactors: For large-scale production and purification.
Crystallization and Filtration: To isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and sulfopropyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The functional groups can be substituted with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted imidazolium salts.
Applications De Recherche Scientifique
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazolium ring can interact with nucleic acids and proteins, leading to various biological effects. The hydroxyethyl and sulfopropyl groups enhance its solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-decyl-, inner salt, monosodium salt: Similar structure with a shorter alkyl chain.
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-dodecyl-, inner salt, monosodium salt: Similar structure with a longer alkyl chain.
Uniqueness
The unique combination of functional groups and the specific length of the undecyl chain in 1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt provides distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
68039-23-6 |
|---|---|
Formule moléculaire |
C19H37N2NaO5S |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
sodium;2-hydroxy-3-[3-(2-oxidoethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C19H38N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-19-20(14-15-22)12-13-21(19)16-18(23)17-27(24,25)26;/h18,23H,2-17H2,1H3,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
MUKBRPKTWIKPSD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC1=[N+](CCN1CC[O-])CC(CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
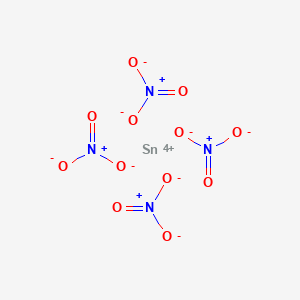
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
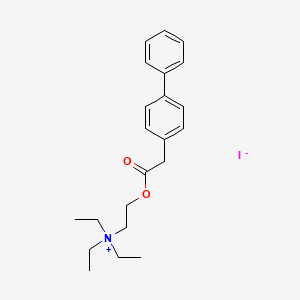
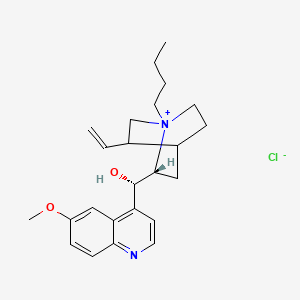
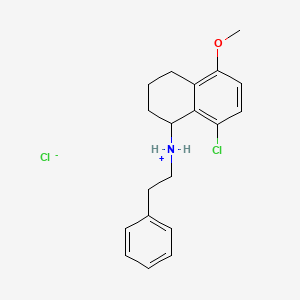
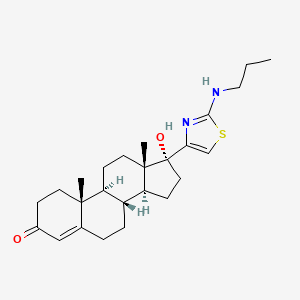
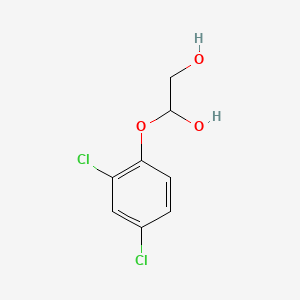
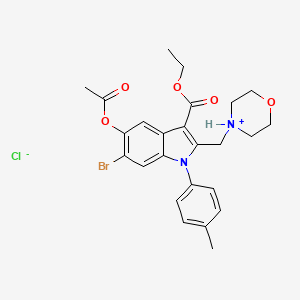

![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)

